N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2/c17-13-7-5-12(14(18)9-13)10-19-16-8-6-11-3-1-2-4-15(11)20-16/h1-9H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVOSLJZRZEIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NCC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine typically involves the reaction of 2,4-difluorobenzylamine with quinoline-2-carbaldehyde under specific conditions. One common method is the use of a condensation reaction, where the amine and aldehyde react in the presence of a catalyst, such as an acid or base, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the phenylmethyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2-carboxylic acid derivatives, while reduction can produce various quinoline-2-amine derivatives .
Scientific Research Applications
Medicinal Chemistry
N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine is primarily recognized for its potential as a therapeutic agent. The compound has been investigated for its antibacterial and antiviral properties, making it a candidate for the development of new antibiotics and antiviral medications.
Antibacterial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antibacterial activity. For instance, studies have shown that quinoline-based compounds can effectively inhibit the growth of multidrug-resistant bacteria, which is a growing concern in clinical settings . The introduction of the difluorophenyl group enhances the biological activity of these compounds, potentially increasing their efficacy against resistant strains.
Antiviral Properties
The compound has also been studied for its antiviral effects. It selectively targets viral enzymes, which are crucial for viral replication. This mechanism is similar to that observed in other chalcone derivatives that have demonstrated antiviral activity against various pathogens . The ability to inhibit specific enzymes makes this compound a promising candidate for further investigation in antiviral drug development.
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized to yield high purity and potency. Various methods have been explored to synthesize this compound efficiently, often involving the reaction of quinoline derivatives with difluorobenzyl groups.
Synthetic Pathways
Recent studies have reported efficient synthetic routes that utilize different reagents and conditions to produce this compound with high yields . These synthetic methodologies are crucial for scaling up production for pharmaceutical applications.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound in drug discovery:
Further Pharmacological Studies
Investigating the pharmacokinetics and pharmacodynamics of this compound will be essential in understanding its potential therapeutic applications fully.
Development of Derivatives
Exploring modifications to the core structure could lead to derivatives with enhanced activity or reduced side effects, broadening the scope of applications.
Clinical Trials
Ultimately, progressing to clinical trials will be necessary to evaluate the safety and efficacy of this compound in human subjects.
Mechanism of Action
The mechanism of action of N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
| Compound | Melting Point (°C) | Yield (%) | Key Substituents |
|---|---|---|---|
| 5-(2,4-Dichlorophenyl)-...-2-amine (3n) | >250 | 75 | 4-morpholino, 9-nitro |
| 6-Fluoro-2-methylquinolin-4-amine | N/A | N/A | 6-fluoro, 2-methyl |
| N-(2-Methoxy-5-methylphenyl)-...-2-amine | Discontinued | N/A | 8-nitro, 2-methoxy |
Table 2. Spectroscopic Data for Quinoline Derivatives
| Compound | 13C NMR (δ, ppm) | HRMS (m/z [MH]+) |
|---|---|---|
| 3n (C23H19Cl2N4O3) | 158.0 (quinoline C) | 469.0829 (calc) |
| 4-Morpholino-9-nitro...-2-amine (3p) | 157.7 (quinoline C) | 407.1169 (found) |
Research Findings and Implications
- Synthetic Accessibility: One-step protocols (e.g., ) suggest efficient routes to N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine, though purification may require chromatography .
- Biological Relevance: Fluorinated quinoline amines are often explored as kinase inhibitors or antimicrobials, leveraging fluorine’s ability to enhance target affinity and bioavailability .
Biological Activity
N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of fluorine substituents on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound can modulate enzyme activities and receptor functions, leading to various biochemical responses. The precise mechanisms are still under investigation, but initial studies suggest potential pathways involving:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signaling pathways related to cancer and infection.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Various studies have evaluated its efficacy against different bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 27 | |
| Escherichia coli | 24 | |
| Bacillus subtilis | 26 | |
| Proteus mirabilis | 28 |
These results suggest that the compound has comparable activity to standard antibiotics like levofloxacin.
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The findings indicate:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects with half-maximal inhibitory concentration (IC50) values ranging from 10 to 20 µM across different cell lines.
- Cell Cycle Arrest : Treatment with this compound resulted in G2/M phase arrest in cancer cells, indicating its potential to disrupt normal cell cycle progression.
- Induction of Apoptosis : Increased levels of cleaved PARP were observed, suggesting that the compound promotes apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Breast Cancer Cells : In vitro studies showed that this compound inhibited MCF-7 cell proliferation significantly more than normal cell lines (HFL-1 and WI-38), indicating selective toxicity towards cancerous cells .
- Combination Therapies : Research has suggested that combining this compound with other chemotherapeutic agents may enhance its anticancer efficacy by targeting multiple pathways simultaneously .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a similar quinolin-2-amine derivative was synthesized by reacting a quinoline precursor with 2-methoxyethan-1-amine under reflux in a polar aprotic solvent (e.g., DMF), yielding a 43% product after purification by column chromatography . Optimization involves adjusting stoichiometry, solvent polarity, and temperature.
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodology : Use ¹H NMR to confirm substituent positions (e.g., aromatic protons at δ 7.67–7.77 ppm for quinoline ). X-ray crystallography is recommended for absolute configuration verification, as demonstrated for N-(4-chlorophenyl)quinolin-2-amine (monoclinic P21/c space group, a = 5.9565 Å, b = 7.9936 Å) .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodology : Screen against bacterial/fungal strains or cancer cell lines using MTT assays . For example, structurally related quinolin-2-amine derivatives were tested for antiproliferative activity, with IC₅₀ values reported in µM ranges .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the binding affinity of this compound to biological targets?
- Methodology : Use AutoDock Vina with a Lamarckian genetic algorithm. Set grid maps to cover the target’s active site (e.g., NADPH oxidase p47phox-p22phox interface) and employ multithreading for efficiency . Validate results with MD simulations and compare binding scores to known inhibitors (e.g., ΔG < −8 kcal/mol indicates strong affinity).
Q. What strategies resolve contradictions in reported bioactivity data for quinolin-2-amine derivatives?
- Methodology : Perform meta-analysis of literature IC₅₀ values, accounting for variables like cell line heterogeneity, assay protocols, and compound purity. Cross-reference with QSAR models to identify structural determinants (e.g., electron-withdrawing fluorine atoms enhance target interaction ).
Q. How does the electronic environment of the 2,4-difluorophenyl group influence the compound’s reactivity in catalytic systems?
- Methodology : Use DFT calculations (B3LYP/6-31G*) to map electron density distribution. Compare with experimental data from analogous iron(II) complexes, where fluorine substituents increase Lewis acidity and stabilize transition states in oxidation reactions .
Q. What crystallographic challenges arise in determining the solid-state structure of this compound?
- Methodology : Address disorder in the difluorophenyl group using TWINABS for absorption correction and SHELXL for refinement. For example, N-(4-chlorophenyl)quinolin-2-amine required 2726 reflections and 167 parameters to achieve R = 0.052 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
